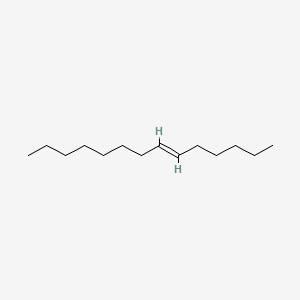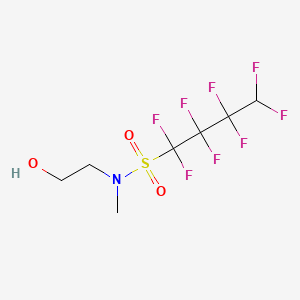
4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of functional groups, including a chlorophenyl group, a morpholinyl group, and a phenylmethylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate precursors under controlled conditions to form the imidazole ring.
Substitution Reactions: Introducing the chlorophenyl, morpholinyl, and phenylmethylene groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simpler structure.
Benzimidazole: Contains a fused benzene ring, offering different properties.
Thiazole: Similar heterocyclic compound with sulfur in the ring.
Uniqueness
4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other imidazole derivatives.
Properties
CAS No. |
86818-86-2 |
|---|---|
Molecular Formula |
C26H22ClN3O2 |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-2-(4-chlorophenyl)-3-(4-morpholin-4-ylphenyl)imidazol-4-one |
InChI |
InChI=1S/C26H22ClN3O2/c27-21-8-6-20(7-9-21)25-28-24(18-19-4-2-1-3-5-19)26(31)30(25)23-12-10-22(11-13-23)29-14-16-32-17-15-29/h1-13,18H,14-17H2/b24-18- |
InChI Key |
HXFBCMHGQSTZNG-MOHJPFBDSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=N/C(=C\C4=CC=CC=C4)/C3=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=NC(=CC4=CC=CC=C4)C3=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




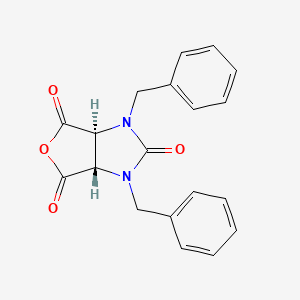
![4,11-Diamino-2-[(3-methoxypropyl)amino]-1H-cyclopent[b]anthracene-1,3,5,10(2H)-tetrone](/img/structure/B12694416.png)

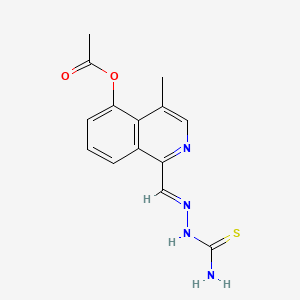
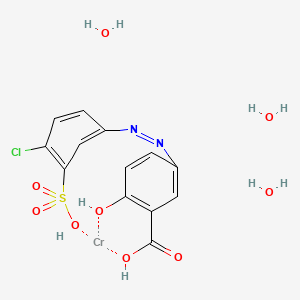
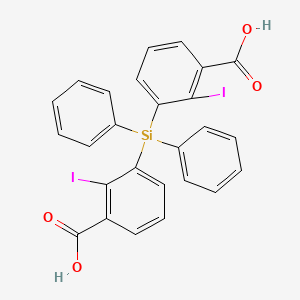
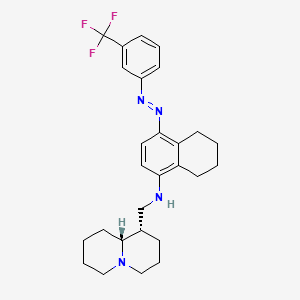
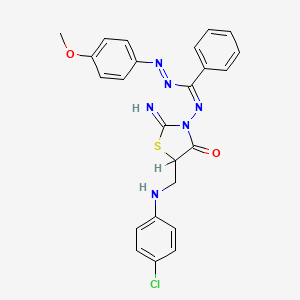
![Methyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12694440.png)

